molecular formula C19H22N4O2 B6018550 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6018550
M. Wt: 338.4 g/mol
InChI Key: VCVRAJUNCHOEAZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Biochemical Analysis

Biochemical Properties

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to alterations in cell cycle progression .

Cellular Effects

In cellular studies, 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .

Molecular Mechanism

The molecular mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with CDK2. It has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This binding interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

The effects of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine over time in laboratory settings have not been explicitly reported in the literature. Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its inhibitory activity against CDK2, it may influence pathways related to cell cycle regulation .

Subcellular Localization

The subcellular localization of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is not explicitly reported in the literature. Given its interaction with CDK2, it may be localized in areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole intermediate. This intermediate undergoes further cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, such as CuI, and solvent systems that facilitate the reactions . Additionally, process parameters like temperature, pressure, and reaction time are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-[2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13-12-17(22-8-10-25-11-9-22)23-19(20-13)14(2)18(21-23)15-4-6-16(24-3)7-5-15/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVRAJUNCHOEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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